2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide
Description
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that features a combination of various functional groups, including methoxyphenyl, thiophene, dihydropyrazole, nitrophenyl, and thiazole
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2.BrH/c1-31-21-10-7-16(12-22(21)32-2)20-13-18(23-4-3-11-33-23)26-27(20)24-25-19(14-34-24)15-5-8-17(9-6-15)28(29)30;/h3-12,14,20H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNLVYMIIXECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include commercially available reagents such as 3,4-dimethoxybenzaldehyde, thiophene-2-carboxylic acid, and 4-nitrobenzaldehyde. The synthetic route may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the pyrazole and thiazole rings through cyclization reactions.
Substitution Reactions: Introduction of functional groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Precise temperature control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. For instance, the nitrophenyl group may participate in redox reactions, while the thiazole ring can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole exhibit similar chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
